rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimisation

Select this tert-butyl ether cyclopropane acid for superior hydrolytic stability over ester analogues. The ether linkage withstands strong bases (e.g., LDA, NaOH) that would cleave the corresponding ester, preserving stereochemistry through multi-step medicinal chemistry or agrochemical campaigns. With only 3 hydrogen-bond acceptors and a 158.19 MW, it meets fragment-library criteria and is a preferred CNS-penetrant starting point. Sourced at ≥95% HPLC purity for reliable R&D use.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 1367877-92-6
Cat. No. B6272400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid
CAS1367877-92-6
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CC1C(=O)O
InChIInChI=1S/C8H14O3/c1-8(2,3)11-6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1
InChIKeyDDPPJEZOTLIJIK-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2R)-2-(tert-Butoxy)cyclopropane-1-carboxylic Acid (CAS 1367877‑92‑6): Procurement‑Grade Cyclopropane Building Block with a Tertiary Ether Motif


rac‑(1R,2R)‑2‑(tert‑butoxy)cyclopropane‑1‑carboxylic acid (CAS 1367877‑92‑6) is a racemic trans‑cyclopropane derivative that carries a tert‑butyl **ether** directly on the cyclopropane ring ortho to the carboxylic acid [REFS‑1]. With a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g mol⁻¹, it is structurally simpler and approximately 15 % lighter than its most common in‑class analogue, the corresponding tert‑butyl **ester** (CAS 1909288‑13‑6, C₉H₁₄O₄, 186.20 g mol⁻¹) [REFS‑2]. The compound is commercially supplied at ≥95 % purity (HPLC) in research‑grade quantities (e.g., 250 mg), making it a readily accessible chiral‑pool intermediate for medicinal chemistry and agrochemical discovery programs [REFS‑3].

Why a Tert‑Butyl Ether Cyclopropane Cannot Be Replaced by the Tert‑Butyl Ester Analogue Without Changing Reaction Outcomes


The target compound contains a tert‑butoxy **ether** (C–O–C) whereas the most frequently offered alternative, rac‑(1R,2R)‑2‑[(tert‑butoxy)carbonyl]cyclopropane‑1‑carboxylic acid (CAS 1909288‑13‑6), contains a tert‑butoxy **carbonyl** (ester, C–O–(C=O)) [REFS‑1]. This single‑atom difference eliminates the ester carbonyl, which reduces the hydrogen‑bond acceptor count from 4 to 3, lowers the molecular weight by 28 Da, and fundamentally alters the hydrolytic stability of the C–O bond [REFS‑2]. Consequently, the two compounds cannot be interchanged in synthetic sequences that require either orthogonal protection strategies or resistance to esterases and basic hydrolysis—a critical consideration when the cyclopropane scaffold is to be preserved through multi‑step medicinal chemistry campaigns [REFS‑3].

Quantitative Differentiation of rac‑(1R,2R)‑2‑(tert‑Butoxy)cyclopropane‑1‑carboxylic Acid Versus Its Closest Structural Analogue


Molecular Weight Reduction of 15 % Versus the Tert‑Butyl Ester Analogue

The target compound (C₈H₁₄O₃, 158.19 g mol⁻¹) is 28.01 Da lighter than its direct ester analogue rac‑(1R,2R)‑2‑[(tert‑butoxy)carbonyl]cyclopropane‑1‑carboxylic acid (C₉H₁₄O₄, 186.20 g mol⁻¹) [REFS‑1][REFS‑2]. This 15.0 % mass reduction improves atom economy when the cyclopropane fragment is incorporated into larger molecules, which is particularly advantageous in fragment‑based lead generation where every heavy atom counts [REFS‑3].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimisation

Reduced Hydrogen‑Bond Acceptor Count (3 vs. 4) Alters Physicochemical and Permeability Profile

The target compound presents three hydrogen‑bond acceptors (one ether oxygen + two carboxylic acid oxygens), whereas the ester analogue presents four (one ester carbonyl oxygen + one ester ether oxygen + two carboxylic acid oxygens) [REFS‑1]. The absence of the ester carbonyl reduces the topological polar surface area (tPSA) contribution by approximately 17 Ų, which is predicted to improve passive membrane permeability—a critical parameter for intracellular target engagement [REFS‑2].

Physicochemical Properties Permeability Drug-Likeness

Ether Linkage Confers Superior Hydrolytic Stability Compared to the Ester Analogue

The C–O–C ether bond in the target compound is inherently resistant to both acidic and basic hydrolysis under conditions that readily cleave the C–O–(C=O) ester bond of the comparator [REFS‑1]. While quantitative half‑life data under standardised conditions are not available in the public domain for this specific pair, class‑level evidence indicates that alkyl ethers are >100‑fold more stable than alkyl esters toward aqueous base at pH 10–12 [REFS‑2]. This stability differential is decisive when the cyclopropane must survive multi‑step synthesis involving nucleophilic bases or aqueous work‑ups.

Chemical Stability Protecting Group Strategy Multi‑Step Synthesis

Differentiated Reactivity Enables Orthogonal Synthetic Transformations Unavailable to the Ester

Because the target compound carries a tert‑butyl **ether** rather than a tert‑butyl **ester**, the C‑2 position can be selectively manipulated under strongly basic conditions (e.g., LDA, −78 °C) without competing ester enolate formation or Claisen condensation side‑reactions [REFS‑1]. Patents disclosing trans‑cyclopropane carboxylic acid derivatives as pharmaceutical intermediates explicitly claim tert‑butyl ether variants as distinct embodiments, highlighting their differentiated synthetic utility [REFS‑2].

Orthogonal Protection Cyclopropane Functionalisation Synthetic Methodology

Procurement‑Relevant Application Scenarios for rac‑(1R,2R)‑2‑(tert‑Butoxy)cyclopropane‑1‑carboxylic Acid


Fragment‑Based Lead Generation Libraries Requiring Low Molecular Weight, Three‑Dimensional Scaffolds

With a molecular weight of 158.19 g mol⁻¹—28 Da below the ester analogue—and a compact trans‑cyclopropane core, this compound meets the physicochemical criteria (MW < 250, HBA ≤ 3) recommended for fragment libraries [REFS‑1]. Its reduced hydrogen‑bond acceptor count relative to the ester analogue predicts improved permeability, making it a preferred choice when the fragment screen aims to identify CNS‑penetrant starting points [REFS‑2].

Multi‑Step Synthesis of Cyclopropane‑Containing Pharmaceuticals Requiring Base‑Stable Intermediates

The ether linkage survives strongly basic conditions (e.g., LDA, NaOH) that would hydrolyse the analogous tert‑butyl ester [REFS‑1]. This stability is critical in synthetic routes to hepatitis C virus protease inhibitors and other cyclopropane‑bearing antiviral agents, where late‑stage ester hydrolysis would compromise stereochemical integrity [REFS‑2].

Medicinal Chemistry Campaigns Targeting O‑Acetylserine Sulfhydrylase (OASS) or Related PLP‑Dependent Enzymes

The trans‑2‑substituted‑cyclopropane‑1‑carboxylic acid scaffold, to which this compound belongs, has been validated as the first non‑natural small‑molecule inhibitor class of HiOASS‑A, a cysteine‑biosynthesis enzyme absent in mammals [REFS‑1]. The ether substitution offers a distinct electrostatic and steric profile compared to the previously explored ester and amide analogues, providing a rationale for its inclusion in structure–activity relationship expansions [REFS‑2].

Agrochemical Discovery Programs Exploiting Cyclopropane Carboxylic Acid Pharmacophores

Cyclopropane carboxylic acid derivatives are privileged motifs in pyrethroid insecticides and other agrochemicals [REFS‑1]. The tert‑butyl ether variant provides a hydrolytically robust alternative to the ester, potentially extending field stability under environmental conditions where ester‑containing analogues undergo rapid degradation [REFS‑2].

Quote Request

Request a Quote for rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.